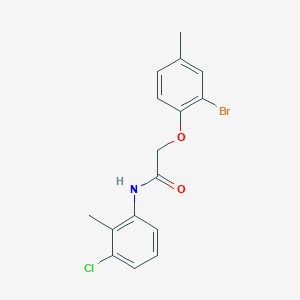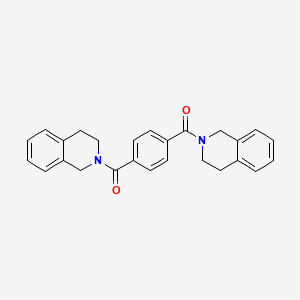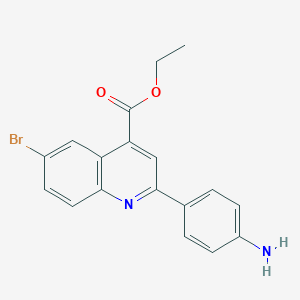![molecular formula C28H28Cl2N4O2 B3442463 1,1'-(1,3-phenylenedicarbonyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3442463.png)
1,1'-(1,3-phenylenedicarbonyl)bis[4-(3-chlorophenyl)piperazine]
Vue d'ensemble
Description
1,1'-(1,3-phenylenedicarbonyl)bis[4-(3-chlorophenyl)piperazine], commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a piperazine derivative that is used in various research studies due to its unique properties.
Mécanisme D'action
CPP acts as an NMDA receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions. This blockade results in the inhibition of synaptic plasticity, which is essential for learning and memory. CPP has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
CPP has been shown to induce seizures in animal models, which is attributed to its NMDA receptor antagonism. CPP has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, CPP has been shown to modulate the release of hormones such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments, including its potent NMDA receptor antagonism and its ability to induce seizures in animal models. However, CPP has limitations, including its potential toxicity and the need for appropriate dosing and administration.
Orientations Futures
There are several future directions for CPP research, including investigating its potential therapeutic effects in neurological disorders such as Alzheimer's disease and epilepsy. Additionally, research can be conducted to explore the effects of CPP on other neurotransmitter systems and its potential interactions with other drugs. Further studies can also be conducted to investigate the safety and toxicity of CPP in animal models and humans.
Conclusion:
CPP is a potent NMDA receptor antagonist that has gained significant attention in the field of scientific research. CPP has various scientific research applications, including its use as a tool to study the central nervous system. CPP has a unique mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to fully understand the potential therapeutic effects of CPP and its safety in animal models and humans.
Applications De Recherche Scientifique
CPP has various scientific research applications, including its use as a tool to study the central nervous system. CPP is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which has been used to investigate the role of NMDA receptors in neurological disorders such as Alzheimer's disease and epilepsy. CPP has also been used to study the effects of NMDA receptor antagonists on learning and memory.
Propriétés
IUPAC Name |
[3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28Cl2N4O2/c29-23-6-2-8-25(19-23)31-10-14-33(15-11-31)27(35)21-4-1-5-22(18-21)28(36)34-16-12-32(13-17-34)26-9-3-7-24(30)20-26/h1-9,18-20H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIGJYFGHUQETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,3-diylbis{[4-(3-chlorophenyl)piperazin-1-yl]methanone} | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3442388.png)
![4-[4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]morpholine](/img/structure/B3442411.png)
![4-{[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B3442415.png)
![N-1-naphthyl-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3442419.png)
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B3442425.png)
![3-chloro-5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442433.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3442439.png)

![1-{[2-bromo-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B3442448.png)
![4-bromo-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3442450.png)

![1-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3442456.png)

![10-[(4-fluorophenoxy)acetyl]-10H-phenothiazine](/img/structure/B3442465.png)